2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of an oxadiazole ring and an isoindole-dione structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities . They have been found to interact with various targets such as dopamine transporter DAT and the μ opioid receptor .
Mode of Action
For instance, they can act as selective inhibitors or partial agonists . The compound’s interaction with its targets can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
For instance, they have been found to exhibit antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process. One common method starts with the preparation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. This is followed by the formation of the isoindole-dione structure via a condensation reaction with phthalic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as POCl3, PCl5, and PPA are often used to facilitate the cyclization and condensation reactions .
Chemical Reactions Analysis
Types of Reactions
2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents and overall structure.
Isoindole-dione derivatives: Compounds with similar isoindole-dione structures but different functional groups.
Uniqueness
2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific combination of the oxadiazole and isoindole-dione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-17-13-8-4-5-9-14(13)18(23)21(17)11-16-19-15(20-24-16)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWJRMWRFLXISW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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